5-Chloroindoline hydrochloride
Overview
Description
5-Chloroindoline hydrochloride is a chemical compound with the molecular formula C8H9Cl2N . It is a derivative of indoline, a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass is 190.070 Da and the monoisotopic mass is 189.011200 Da .
Scientific Research Applications
Chemotherapeutic Potential : A study by Shakir et al. (2016) synthesized novel bioactive 5-chloro isatin-based Schiff base ligands and their metal complexes. These complexes exhibited pronounced antibacterial and radical scavenging potencies, and in vitro cytotoxicity screening on various cancer cell lines indicated their potential as chemotherapeutic agents (Shakir et al., 2016).
Corrosion Inhibition : Moretti et al. (1996) investigated 5-chloroindole as a corrosion inhibitor for mild steel in deaerated sulfuric acid. Their results showed that 5-chloroindole had a pronounced effect on inhibiting corrosion, particularly on the anodic process (Moretti et al., 1996).
Antidepressant-like Effects : Pandey et al. (2010) studied a compound with affinity to 5-HT(2A) receptors, related to 5-chloroindoline, for its antidepressant-like effects in rodents. Their research revealed that 5-HT(2A) receptor antagonism is the principal mechanism behind these effects (Pandey et al., 2010).
Nephrotoxicity Studies : Lo et al. (1994) examined the nephrotoxicity induced by chloroaniline hydrochlorides, including 5-chloroindoline hydrochloride, in rats. Their findings suggest that the chemical form, route of administration, and vehicle significantly influence the compound's toxicity (Lo et al., 1994).
Antimicrobial Properties : Khalid et al. (2020) synthesized a new series of 5-chloroindoline-2,3-dione (isatin) derived ligands and their metal complexes, demonstrating significant antimicrobial properties against various fungal and bacterial species (Khalid et al., 2020).
Safety and Hazards
Safety data for 5-Chloroindoline hydrochloride suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
5-Chloroindoline hydrochloride is a derivative of indole, a heterocyclic compound that is prevalent in many biologically active molecules Indole derivatives have been found to interact with a wide range of targets, including enzymes like monoamine oxidase (mao) and various receptors .
Mode of Action
For instance, some indole derivatives can inhibit the activity of enzymes like MAO, preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
For example, they can affect the synthesis of cell walls in bacteria, leading to cell lysis and death
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitubercular, anticonvulsant, anticancer, and antioxidant activities . The specific effects of this compound would need further investigation.
properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXFVNHRAMBQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721000 | |
Record name | 5-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1013398-58-7 | |
Record name | 1H-Indole, 5-chloro-2,3-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1013398-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,3-dihydro-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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